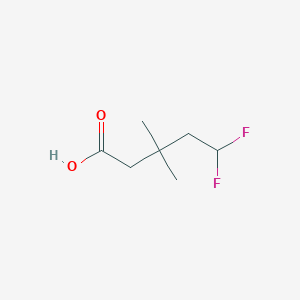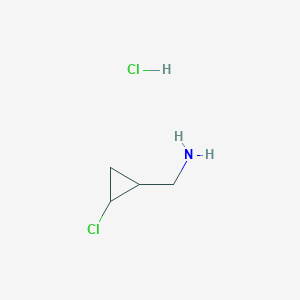
5,5-Difluoro-3,3-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5-difluoro-3,3-dimethylpentanoic acid . The InChI code for this compound is 1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5,5-Difluoro-3,3-dimethylpentanoic acid is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fully Biobased Superpolymers from 2,5-Furandicarboxylic Acid
Research by Guidotti et al. (2020) on fully biobased superpolymers derived from 2,5-furandicarboxylic acid showcases the development of high-performance, sustainable packaging materials. The study highlights the synthesis of homopolyesters with varying mechanical and barrier properties, influenced by the glycol subunit length, pointing towards applications in creating environmentally friendly packaging solutions (Guidotti et al., 2020).
Mild Fluorination of Uracil Derivatives
Stavber and Zupan (1990) explored the mild fluorination of uracil derivatives, producing various fluorinated compounds under gentle conditions. This methodology could be applied in the synthesis of fluorinated analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, potentially useful in pharmaceuticals or agrochemicals (Stavber & Zupan, 1990).
Transition-Metal-Free Decarboxylation
A study by Liu et al. (2018) on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid for preparing heteroarenes highlights a transition-metal-free methodology. This provides a green chemistry approach to synthesize complex molecules containing fluorinated motifs, which could be relevant for designing novel materials or drugs (Liu et al., 2018).
Biotransformation of Fluorotelomer Alcohol
Research by Tseng et al. (2014) on the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus offers insights into environmental degradation processes for fluorinated compounds. Such studies are crucial for understanding and mitigating the environmental impact of fluorinated organic compounds, suggesting possible bioremediation strategies (Tseng et al., 2014).
Evaluation of Developmental Toxicity of PFAS
Gaballah et al. (2020) evaluated the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS) in zebrafish. Although not directly related to 5,5-Difluoro-3,3-dimethylpentanoic acid, this research underscores the importance of assessing the environmental and health impacts of fluorinated compounds (Gaballah et al., 2020).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
5,5-difluoro-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBUMYPXCRUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-3,3-dimethylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)



![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)



![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)
